Quinax

Ophthalmology Cataract Surgery Antioxidant Pre-treatment

Quinax, chemically designated as azapentacene sodium (sodium 5,12-dihydroazapentacene disulfonate; CAS 3863-80-7), is a small-molecule anti-cataract agent with the molecular formula C₁₈H₁₀N₄Na₂O₆S₂ and a molecular weight of approximately 488.40 g/mol. It belongs to the quinoxalinophenazine disulfonate class and is formulated as an ophthalmic solution (0.015%) for topical instillation.

Molecular Formula C18H10N4Na2O6S2
Molecular Weight 488.4 g/mol
CAS No. 3863-80-7
Cat. No. B1679762
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameQuinax
CAS3863-80-7
Synonyms5,12-dihydroazapentacene sodium disulfonate
azapentacene
Molecular FormulaC18H10N4Na2O6S2
Molecular Weight488.4 g/mol
Structural Identifiers
SMILESC1=CC2=C(C=C1S(=O)(=O)[O-])NC3=C(N2)C=C4C(=C3)N=C5C=CC(=CC5=N4)S(=O)(=O)[O-].[Na+].[Na+]
InChIInChI=1S/C18H12N4O6S2.2Na/c23-29(24,25)9-1-3-11-13(5-9)21-17-8-16-18(7-15(17)19-11)22-14-6-10(30(26,27)28)2-4-12(14)20-16;;/h1-8,19,21H,(H,23,24,25)(H,26,27,28);;/q;2*+1/p-2
InChIKeyXLNKBYYWZULHIR-UHFFFAOYSA-L
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceSolid powder
SolubilitySoluble in DMSO
StorageDry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Structure & Identifiers


Interactive Chemical Structure Model





Quinax (Azapentacene Sodium, CAS 3863-80-7) – Compound Identity and Anti-Cataract Pharmacological Class


Quinax, chemically designated as azapentacene sodium (sodium 5,12-dihydroazapentacene disulfonate; CAS 3863-80-7), is a small-molecule anti-cataract agent with the molecular formula C₁₈H₁₀N₄Na₂O₆S₂ and a molecular weight of approximately 488.40 g/mol . It belongs to the quinoxalinophenazine disulfonate class and is formulated as an ophthalmic solution (0.015%) for topical instillation. Its primary pharmacodynamic mechanisms include protection of lens protein sulfhydryl groups from oxidative damage, activation of proteolytic enzymes in the aqueous humor, and inhibition of quinoid-substance-mediated protein cross-linking [1]. The compound is recognized in the WHO Drug Dictionary under the designation AZAPENTACEN and is assigned the FDA UNII code 58B6F1X64H [2].

Why Quinax (Azapentacene Sodium) Cannot Be Interchanged with Other Anti-Cataract Ophthalmic Agents


Anti-cataract agents such as azapentacene sodium (Quinax), pirenoxine (Catalin), and bendazac lysine share a superficial therapeutic purpose—delaying lens opacification—but differ fundamentally in molecular mechanism, potency, tissue penetration, and clinical outcomes. Azapentacene operates primarily through quinoid-pathway inhibition and proteolytic enzyme activation, whereas pirenoxine acts as a competitive inhibitor of quinoid substances with age-dependent efficacy, and bendazac lysine targets aldose reductase with comparatively weaker potency as well as non-steroidal anti-inflammatory properties [1]. These mechanistic divergences translate into measurable differences in visual acuity recovery, postoperative inflammatory control, enzyme inhibition potency, and lens-layer penetration profiles that preclude direct therapeutic interchangeability [2]. The quantitative evidence below substantiates why selection of Quinax over its closest analogs is a data-driven procurement decision rather than a formulary convenience.

Quinax (Azapentacene Sodium) – Head-to-Head and Cross-Study Quantitative Differentiation Evidence


Superior Postoperative Visual Acuity and Faster Inflammatory Resolution vs. Pirenoxine in Cataract Surgery Patients

In a controlled clinical comparison of 34 patients undergoing phacoemulsification, the group receiving preoperative azapentacene sodium (Quinax) for ≥3 years demonstrated significantly higher mean postoperative visual acuity (0.60 ± 0.08) compared with the pirenoxine-treated group (0.45 ± 0.07), representing a 33% relative improvement [1]. Additionally, the azapentacene cohort exhibited a 51% shorter mean hospital stay (6.5 ± 1.6 days vs. 13.2 ± 2.5 days) and significantly faster regression of corneal edema (3.2 ± 1.5 days vs. 5.5 ± 1.3 days, a 42% reduction) and descemetitis (5.3 ± 1.4 days vs. 7.3 ± 2.1 days, a 27% reduction) [1].

Ophthalmology Cataract Surgery Antioxidant Pre-treatment

14- to 19-Fold Higher Aldose Reductase Inhibitory Potency vs. Bendazac Lysine

Azapentacene sodium (phacolysin) inhibits rat lens aldose reductase with an IC₅₀ of 1.8 × 10⁻⁶ M (crude enzyme) and 1.3 × 10⁻⁶ M (purified enzyme) using DL-glyceraldehyde as substrate under non-competitive inhibition kinetics [1]. In contrast, bendazac-L-lysine salt, another anti-cataract agent targeting aldose reductase, exhibits an IC₅₀ of 25.2 μmol/L (2.52 × 10⁻⁵ M) against the same enzyme system [2]. This represents approximately a 14- to 19-fold greater inhibitory potency for azapentacene sodium relative to bendazac lysine on a molar basis.

Enzymology Aldose Reductase Inhibition Diabetic Cataract

Age-Independent Efficacy vs. Pirenoxine's Diminished Response in Elderly Patients

A comparative pharmacological analysis reported that azapentacene sodium (Quinax) maintains consistent therapeutic efficacy across all age groups starting from the first month of therapy [1]. In contrast, the therapeutic action of pirenoxine was noted to be markedly more evident in younger patients (under 59 years) compared to elderly patients, with a cumulative effect becoming apparent only after 18 months of treatment [1]. This age-dependence divergence is a critical selection factor in aging populations where cataract prevalence is highest.

Geriatric Ophthalmology Age-Related Cataract Pharmacodynamics

Quantitative Lens Penetration: Cortex-to-Nucleus Gradient Data

In an ex vivo incubation study using TC-199 bicarbonate medium at 37°C for 24 hours, azapentacene sodium demonstrated concentration-dependent penetration into the crystalline lens, achieving 0.25 μM/wet g in the lens cortex versus 0.052 μM/wet g in the nucleus—a cortex-to-nucleus ratio of approximately 4.8:1 [1]. After subconjunctival and retrobulbar injection, lens cortex concentrations reached 0.043 μM/wet g with 0.008 μM/wet g in the nucleus [1]. This penetration gradient is mechanistically significant, as cortical opacities are the most common initial presentation of age-related cataract, and achieving higher drug levels in the cortex is desirable for early intervention.

Ocular Pharmacokinetics Lens Drug Delivery Tissue Distribution

Aqueous Solution Stability: One-Year Shelf-Life Data vs. Reconstitution-Requiring Alternatives

Spectrophotometric analysis demonstrated that azapentacene sodium remains stable in aqueous solution for a period of one year, with a validated quantitative detection method established at 294 nm using perchloric acid derivatization achieving a sensitivity of 5 × 10⁻³ μM/mL by spectrophotometry and 5 × 10⁻⁴ μM/mL by fluorometry [1]. This contrasts with pirenoxine (Catalin), which is supplied as a tablet requiring reconstitution in solvent immediately before use due to inherent aqueous instability, introducing variability in dosing accuracy and patient compliance .

Formulation Stability Ophthalmic Solution Quality Control

Quinax (Azapentacene Sodium) – Evidence-Backed Research and Clinical Procurement Application Scenarios


Preoperative Antioxidant Protection in Planned Phacoemulsification Cataract Surgery

When preoperative antioxidant pre-treatment is indicated for patients scheduled for phacoemulsification, azapentacene sodium (Quinax 0.015% eye drops) provides evidence-based advantages over pirenoxine. A head-to-head clinical study demonstrated that ≥3 years of preoperative azapentacene instillation yields a 33% improvement in postoperative visual acuity (0.60 vs. 0.45 decimal), reduces hospital stay by 51% (6.5 vs. 13.2 days), and accelerates corneal edema resolution by 42% (3.2 vs. 5.5 days) [1]. This scenario is particularly relevant for hospital procurement where postoperative bed-day reduction directly impacts operational costs.

Diabetic Cataract Prophylaxis via Aldose Reductase Pathway Inhibition

For research programs investigating pharmacological prevention of diabetic cataract, azapentacene sodium offers a 14- to 19-fold potency advantage in aldose reductase inhibition (IC₅₀ = 1.3–1.8 × 10⁻⁶ M) over bendazac lysine (IC₅₀ = 2.52 × 10⁻⁵ M) [1]. This potency differential, combined with documented non-competitive enzyme inhibition kinetics and high specificity for aldose reductase among adenine nucleotide-requiring enzymes [2], positions azapentacene as the preferred tool compound for polyol-pathway-focused cataractogenesis studies.

Geriatric Cataract Management Requiring Age-Independent Pharmacodynamic Response

In clinical settings serving predominantly elderly populations (≥60 years), azapentacene's demonstrated age-independent efficacy from the first month of therapy provides a critical advantage over pirenoxine, whose therapeutic effect is diminished in patients older than 59 years [1]. Formulary inclusion of azapentacene for geriatric cataract patients avoids the reduced-response limitation documented for pirenoxine in the very demographic where cataract prevalence peaks.

Ready-to-Use Ophthalmic Formulation for Multi-Site Clinical Trials or Remote Healthcare Delivery

Azapentacene sodium's documented one-year aqueous solution stability [1] and ready-to-use eye drop presentation eliminate the reconstitution step required by pirenoxine tablets [2]. This formulation characteristic reduces compounding-associated variability, simplifies multi-site clinical trial drug accountability, and improves protocol adherence in community or remote healthcare settings where pharmacy compounding resources are limited.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

31 linked technical documents
Explore Hub


Quote Request

Request a Quote for Quinax

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.